molecular formula C20H15N3O2 B14808300 2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one

2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one

Cat. No.: B14808300
M. Wt: 329.4 g/mol
InChI Key: NSAWECSBDKFMHX-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((1-Hydroxynaphthalen-2-yl)methylene)amino)-2-methylquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1-Hydroxynaphthalen-2-yl)methylene)amino)-2-methylquinazolin-4(3H)-one typically involves a multi-step process. One common method starts with the preparation of 2-methylquinazolin-4(3H)-one, which is then reacted with 1-hydroxynaphthaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(((1-Hydroxynaphthalen-2-yl)methylene)amino)-2-methylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The imine group (methyleneamino) can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of 3-(((1-Hydroxynaphthalen-2-yl)methyl)amino)-2-methylquinazolin-4(3H)-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(((1-Hydroxynaphthalen-2-yl)methylene)amino)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4(3H)-one: The core structure without the naphthalene and methyleneamino groups.

    1-Hydroxynaphthaldehyde: The naphthalene derivative without the quinazolinone core.

    3-Amino-2-methylquinazolin-4(3H)-one: A similar compound with an amino group instead of the methyleneamino group.

Uniqueness

3-(((1-Hydroxynaphthalen-2-yl)methylene)amino)-2-methylquinazolin-4(3H)-one is unique due to the combination of the quinazolinone core with the naphthalene and methyleneamino groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

3-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-2-methylquinazolin-4-one

InChI

InChI=1S/C20H15N3O2/c1-13-22-18-9-5-4-8-17(18)20(25)23(13)21-12-15-11-10-14-6-2-3-7-16(14)19(15)24/h2-12,24H,1H3/b21-12+

InChI Key

NSAWECSBDKFMHX-CIAFOILYSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C4=CC=CC=C4C=C3)O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C4=CC=CC=C4C=C3)O

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.